2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone
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Overview
Description
3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyclobutanone precursor under specific conditions. One common method involves the use of a catalytic amount of sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Formation of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A precursor in the synthesis of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one.
4-Methoxybenzophenone: A structurally similar compound with different functional groups.
3-(4-Methoxyphenyl)acryloyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H16O2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)11(8-12(13)14)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
AAWCVHYMSZOAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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